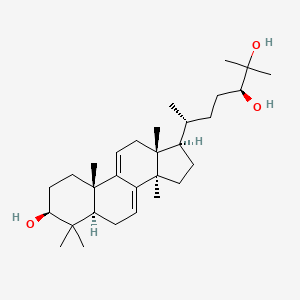

Lathosterol

Overview

Description

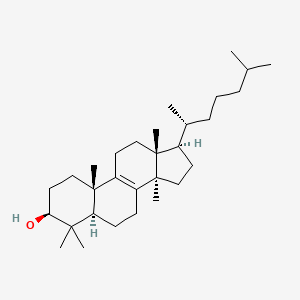

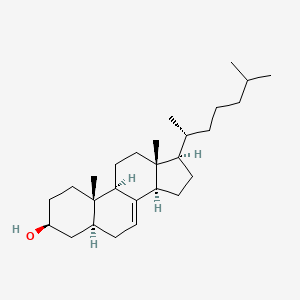

Lathosterol is a cholesterol-like molecule found in small amounts in humans . It is acted upon by Sterol-C5-desaturase-like and is accumulated in lathosterolosis . The molecular formula of Lathosterol is C27H46O .

Synthesis Analysis

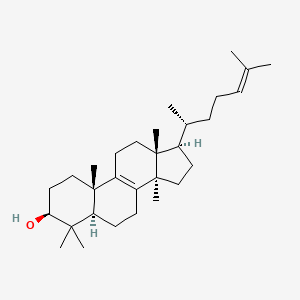

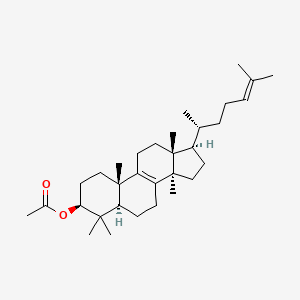

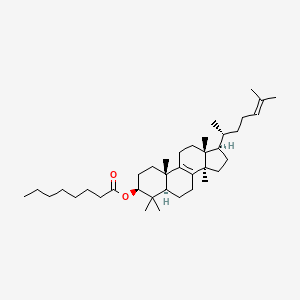

Lathosterol is synthesized from zymostenol . Lanosterol is the first sterol in the cholesterol synthesis pathway and theoretically, 72 different sterols can be formed before cholesterol is produced . These sterols are similar molecules by chemical properties and differ mostly by the number of double bonds and substituents on the sterol ring .

Molecular Structure Analysis

Lathosterol has a molecular weight of 386.6535 . It has 8 defined stereocentres . The IUPAC Standard InChI of Lathosterol is InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19?,20-,21-,23?,24?,25?,26?,27?/m1/s1 .

Chemical Reactions Analysis

The post-squalene cholesterol synthesis pathway involves steroidal triterpenes with cholestane ring structures . It starts with lanosterol, the first cyclic intermediate, which is formed from squalene . The pathway includes over 20 reactions, starting from acetyl coenzyme A .

Physical And Chemical Properties Analysis

Lathosterol has an average mass of 386.654 Da and a monoisotopic mass of 386.354858 Da . The position and number of double bonds in sterols is an important determinant in maintaining membrane physical properties .

Scientific Research Applications

Summary of the Application

Lathosterol is a cholesterol intermediate in the Kandutsch–Russell pathway . It plays a crucial role in the synthesis of cholesterol, which is an essential component of higher eukaryotic cellular membranes . Disorders in the late part of cholesterol synthesis, where lathosterol is involved, can lead to severe malformation in human patients .

Methods of Application

In the Kandutsch–Russell pathway, lathosterol is synthesized from zymostenol by the enzyme EBP . In research or clinical applications, a liquid chromatographic/mass spectrometric method (LC-MS) can be used for the quantitative analysis of lathosterol .

Results or Outcomes

The LC-MS method developed enables a simple, sensitive, and fast quantification of sterols, without the need for extended knowledge of the LC-MS technique . This represents a new analytical tool in the rising field of cholesterolomics .

Application in Membrane Biology

Summary of the Application

Lathosterol, as a biosynthetic precursor of cholesterol, affects membrane organization and dynamics . The position and number of double bonds in sterols, which differ between lathosterol and cholesterol, are important determinants in maintaining membrane physical properties .

Methods of Application

The effect of lathosterol on membrane organization and dynamics can be monitored using fluorescent membrane probes, DPH and its cationic derivative TMA-DPH .

Application in Disease Detection

Summary of the Application

Lathosterol can be used in research or clinical applications for disease-related detection of accumulated cholesterol intermediates . Disorders in the late part of cholesterol synthesis lead to severe malformation in human patients .

Methods of Application

A simple and robust liquid chromatographic/mass spectrometric method (LC-MS) was developed for the quantitative analysis of 10 sterols from the late part of cholesterol synthesis . This method can be used in research or clinical applications for disease-related detection of accumulated cholesterol intermediates .

Results or Outcomes

The developed method enables a simple, sensitive, and fast quantification of sterols, without the need for extended knowledge of the LC-MS technique . This represents a new analytical tool in the rising field of cholesterolomics .

Application in Oligodendrocyte Formation and Remyelination

Summary of the Application

By inhibiting enzymes in sterol synthesis, researchers found that 8,9-unsaturated sterols that accumulate in cells are responsible for the promotion of oligodendrocyte formation and remyelination .

Methods of Application

The method involves the inhibition of enzymes in sterol synthesis .

Results or Outcomes

The results show that 8,9-unsaturated sterols that accumulate in these cells are responsible for the promotion of oligodendrocyte formation and remyelination .

Application in Disease-Related Detection of Accumulated Cholesterol Intermediates

Summary of the Application

Lathosterol can be used in research or clinical applications for disease-related detection of accumulated cholesterol intermediates . Disorders in the late part of cholesterol synthesis lead to severe malformation in human patients .

Methods of Application

A simple and robust liquid chromatographic/mass spectrometric method (LC-MS) was developed for the quantitative analysis of 10 sterols from the late part of cholesterol synthesis . This method can be used in research or clinical applications for disease-related detection of accumulated cholesterol intermediates .

Results or Outcomes

The developed method enables a simple, sensitive, and fast quantification of sterols, without the need for extended knowledge of the LC-MS technique . This represents a new analytical tool in the rising field of cholesterolomics .

Application in Promotion of Oligodendrocyte Formation and Remyelination

Summary of the Application

By inhibiting enzymes in sterol synthesis, researchers found that 8,9-unsaturated sterols that accumulate in these cells are responsible for the promotion of oligodendrocyte formation and remyelination .

Methods of Application

The method involves the inhibition of enzymes in sterol synthesis .

Results or Outcomes

The results show that 8,9-unsaturated sterols that accumulate in these cells are responsible for the promotion of oligodendrocyte formation and remyelination .

Future Directions

There is increasing evidence that each of the sterols has a biological role, but not all have yet been discovered . Future studies will require a comprehensive meta-analysis of the pathway to elucidate the exact reaction sequence in different tissues, physiological or disease conditions . Changes in serum plant sterol concentrations might have direct effects on endogenous cholesterol synthesis .

properties

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVFFXVYBHFIHY-SKCNUYALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015889 | |

| Record name | Lathosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lathosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Lathosterol | |

CAS RN |

80-99-9 | |

| Record name | Lathosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lathosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lathosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lathosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122.0 °C | |

| Record name | Lathosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

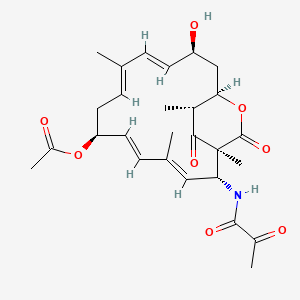

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-3-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1674459.png)